5-Phenylpyridine-2-carbonyl chloride
Description
BenchChem offers high-quality 5-Phenylpyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
5-phenylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11-7-6-10(8-14-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
AVHYHFFJUDLEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Phenylpyridine-2-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract: 5-Phenylpyridine-2-carbonyl chloride is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a phenyl group and a reactive acyl chloride on a pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, molecular weight, and a validated synthetic protocol. Furthermore, it explores its reactivity, particularly in amide bond formation, outlines its expected spectroscopic characteristics, and details critical safety and handling procedures. The role of the phenylpyridine scaffold in medicinal chemistry is discussed, underscoring the compound's importance for researchers, chemists, and professionals in drug development.
Core Molecular Profile
5-Phenylpyridine-2-carbonyl chloride is a bifunctional organic compound featuring a pyridine ring substituted at the 5-position with a phenyl group and at the 2-position with a highly reactive carbonyl chloride group. This arrangement of functional groups provides a unique electronic and steric environment, making it a valuable reagent in organic synthesis.
Chemical Structure and Nomenclature
-
IUPAC Name: 5-phenylpyridine-2-carbonyl chloride
-
CAS Number: 150461-41-9[1]
-
Chemical Formula: C₁₂H₈ClNO
The structure consists of a central pyridine ring, which is an aromatic heterocycle. The phenyl substituent at the C5 position and the carbonyl chloride at the C2 position are crucial for its synthetic applications.
Physicochemical Properties
The molecular properties of this compound are summarized in the table below. These properties are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 217.65 g/mol | Calculated |
| Molecular Formula | C₁₂H₈ClNO | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene) | General knowledge |
| Reactivity | Highly reactive with nucleophiles, moisture-sensitive | [2][3] |
Synthesis and Mechanistic Insights
The most direct and reliable method for the preparation of 5-Phenylpyridine-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 5-phenylpyridine-2-carboxylic acid. This transformation is a cornerstone of organic synthesis.
Recommended Synthetic Pathway
The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is frequently the preferred reagent in laboratory and process chemistry.
Causality of Reagent Choice: The use of oxalyl chloride and catalytic DMF is advantageous because the byproducts of the reaction (CO₂, CO, and HCl) are gaseous, which simplifies the purification of the final product. The reaction proceeds via the formation of a Vilsmeier reagent in situ, which is a highly effective acylating agent.[5] This method is generally milder and more selective than using thionyl chloride, minimizing potential side reactions.[5]
Detailed Experimental Protocol: Synthesis from 5-Phenylpyridine-2-carboxylic Acid
This protocol is a self-validating system designed for high conversion and purity.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-phenylpyridine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (approx. 10 mL per gram of starting material).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Final Product: The resulting residue is 5-Phenylpyridine-2-carbonyl chloride, which is often used immediately in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-protic solvent.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 5-Phenylpyridine-2-carbonyl chloride.
Caption: Workflow for the synthesis of 5-Phenylpyridine-2-carbonyl chloride.
Chemical Reactivity and Synthetic Utility
The high reactivity of the acyl chloride functional group makes 5-Phenylpyridine-2-carbonyl chloride a powerful electrophile for various nucleophilic acyl substitution reactions.[3]
Application in Amide Bond Formation: A Workflow for Lead Generation
In drug discovery, the formation of amide bonds is one of the most critical reactions. This compound serves as an excellent starting point for creating libraries of novel amide derivatives by reacting it with a diverse range of primary or secondary amines.
Mechanistic Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] An amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Detailed Experimental Protocol: General Amidation
-
Amine Solution: In a flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like DCM.
-
Acyl Chloride Addition: Prepare a solution of 5-Phenylpyridine-2-carbonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Role as a Synthetic Building Block
This diagram shows the utility of 5-Phenylpyridine-2-carbonyl chloride as a scaffold for generating diverse chemical entities.
Caption: Synthetic utility of 5-Phenylpyridine-2-carbonyl chloride.
Spectroscopic Characterization
While specific experimental data may vary, the expected spectroscopic signatures for 5-Phenylpyridine-2-carbonyl chloride can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and product characterization.[6][7]
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 7.5-8.8 ppm | Aromatic protons on both the phenyl and pyridine rings. Signals for the pyridine protons will be downfield due to the electron-withdrawing effects of the ring nitrogen and the carbonyl group. |
| ¹³C NMR | δ 165-170 ppm (C=O)δ 120-160 ppm (Aromatic C) | The carbonyl carbon signal is characteristic for acyl chlorides. Multiple signals will be present for the distinct aromatic carbons of the two rings. |
| IR Spectroscopy | 1750-1800 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (medium) | A strong C=O stretching absorption is indicative of the acyl chloride. C=C and C=N stretching vibrations from the aromatic rings. |
| Mass Spec. (EI) | M⁺ and [M+2]⁺ peaks | Molecular ion peak at m/z = 217, with an isotopic peak at m/z = 219 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Common fragments would include the loss of Cl (m/z = 182) and the loss of the COCl group. |
Handling, Safety, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols.[4]
-
Hazard Identification: 5-Phenylpyridine-2-carbonyl chloride is corrosive and reacts violently with water and other protic solvents to release corrosive HCl gas.[8][9] It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract.[10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9]
-
Safe Handling and Storage: Use in a well-ventilated area.[11] Keep containers tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, amines, and strong bases. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Spill and Emergency Procedures: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
Relevance in Modern Drug Discovery
The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of FDA-approved drugs.[12][13]
The Phenylpyridine Scaffold in Medicinal Chemistry
The phenylpyridine motif is a versatile structural core for designing therapeutic agents.[14][15] The pyridine nitrogen can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors.[13] The phenyl group provides a large, hydrophobic surface for van der Waals and π-π stacking interactions. Furthermore, both rings can be readily functionalized to modulate the compound's potency, selectivity, and pharmacokinetic properties (ADME).[12]
Potential Therapeutic Applications
Derivatives of phenylpyridine have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory agents
-
Anticancer agents (e.g., kinase inhibitors) [15]
-
Antiviral and antibacterial agents [13]
-
CNS-active agents [14]
The availability of 5-Phenylpyridine-2-carbonyl chloride provides medicinal chemists with a powerful tool to rapidly synthesize novel derivatives based on this promising scaffold, accelerating the hit-to-lead and lead optimization phases of drug discovery.[16][17]
References
-
The Role of 3-Phenylpyridine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Acyl chloride. (2025, August 3). In Sciencemadness Wiki. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
- Pohl, S., et al. (2018). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science.
-
Spectroscopic properties of diphenylpyridine derivatives in solvents of... (2022, September). ResearchGate. Retrieved from [Link]
-
The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Acyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure. Retrieved from [Link]
- Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules.
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Database. Retrieved from [Link]
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BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved from [Link]
- Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed.
-
5-Phenylpyridine-2-carbonyl chloride. (n.d.). Huayuan Network. Retrieved from [Link]
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- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Strategic Sourcing and Technical Utilization of 5-Phenylpyridine-2-carbonyl Chloride
Part 1: Executive Summary & Chemical Profile
5-Phenylpyridine-2-carbonyl chloride is a critical electrophilic scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands. It serves as a "warhead" for introducing the 5-phenylpyridine moiety via amidation or esterification.
However, a direct procurement strategy for the carbonyl chloride is often fraught with quality risks due to its high susceptibility to hydrolysis. For bulk applications (>100g), the industry standard best practice is to source the stable precursor, 5-phenylpyridine-2-carboxylic acid (CAS: 75754-04-0) , and generate the acid chloride in situ or immediately prior to use.
Chemical Identity
| Property | Reactive Intermediate | Stable Precursor (Recommended Source) |
| Name | 5-Phenylpyridine-2-carbonyl chloride | 5-Phenylpyridine-2-carboxylic acid |
| CAS | Not widely indexed (Generic: 52505-47-2 refers to acid) | 75754-04-0 |
| Stability | Low (Moisture Sensitive) | High (Shelf Stable) |
| Storage | -20°C, Inert Atmosphere | RT, Desiccated |
| Key Risk | Hydrolysis to acid + HCl | None |
Part 2: The Sourcing Landscape & Pricing Models
For research and development, "Time-to-Data" is the currency. For process chemistry, "Cost-per-Mole" rules. The sourcing strategy must shift based on the scale of your operation.
Supplier Tiers and Strategic Recommendations
Tier 1: Catalog Suppliers (High Cost / High Speed)
Best for: mg to 5g scale (Hit-to-Lead) These vendors typically stock the Acid precursor. If they list the Chloride, it is likely a "make-on-demand" item with a 2-4 week lead time.
-
Sigma-Aldrich (Merck): High reliability, extensive QC documentation.
-
Combi-Blocks: Excellent balance of price and speed for building blocks.
-
Fisher Scientific: Aggregator for various brands (Thermo, Alfa Aesar).
Tier 2: Bulk & CRO Specialists (Low Cost / Lead Time Required)
Best for: >100g to kg scale (Lead Optimization / GLP Tox) Direct sourcing from manufacturers in China or Eastern Europe is required to break the $100/g barrier.
-
Enamine: Massive internal stock of building blocks; reliable synthesis of acid chlorides on demand.
-
ChemScene: Competitive bulk pricing for pyridine derivatives.
-
WuXi AppTec: For multi-kilogram custom synthesis campaigns.
Comparative Pricing Models (Estimated)
| Scale | Form | Supplier Type | Est. Price Range | Lead Time |
| 1 g | Acid | Catalog | $150 - $250 | 2-5 Days |
| 10 g | Acid | Catalog/Specialist | $800 - $1,200 | 1-2 Weeks |
| 100 g | Acid | Bulk CRO | $2,500 - $4,000 | 3-5 Weeks |
| 100 g | Chloride | Custom Synthesis | $5,000+ | 4-8 Weeks |
Strategic Insight: Buying the Acid Chloride in bulk is chemically unsound. The material will degrade during shipping unless sealed in ampoules, adding significant packaging costs. Buy the Acid (CAS 75754-04-0) and activate it in-house.
Part 3: Technical Utilization & Quality Assurance
The "Self-Validating" QC System
You cannot inject an acid chloride directly into an aqueous LC-MS system; it will hydrolyze on the column, showing you the mass of the acid (M+1 = 200.2) rather than the chloride.[1][2] This leads to false positives where degraded material "passes" QC.
To validate the quality of 5-phenylpyridine-2-carbonyl chloride, you must use a Derivatization Quench Protocol .
QC Workflow Diagram
The following diagram illustrates the decision logic for sourcing and the mandatory QC workflow to ensure chemical integrity.
Figure 1: Strategic sourcing and quality control workflow. Note the critical derivatization step prior to analysis.
Experimental Protocols
Protocol A: Synthesis of 5-Phenylpyridine-2-carbonyl chloride
Use this protocol to convert the stable Acid to the reactive Chloride.
Reagents:
-
5-Phenylpyridine-2-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl2) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 5-Phenylpyridine-2-carboxylic acid and anhydrous DCM (0.5 M concentration) under Nitrogen/Argon.
-
Activation:
-
Method A (SOCl2): Add Thionyl Chloride dropwise. Heat to reflux for 2-4 hours.
-
Method B (Oxalyl Chloride): Add catalytic DMF (2-3 drops). Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 2 hours.
-
-
Monitoring: Aliquot 50 µL of reaction mixture into 500 µL dry Methanol (See Protocol B).
-
Workup: Concentrate in vacuo to remove excess chlorinating agent. Avert moisture.[3][4] The resulting solid/oil is the crude Acid Chloride.
-
Storage: Use immediately or store under N2 at -20°C.
Protocol B: QC Derivatization (The "Methanol Quench")
Use this to verify your acid chloride has not hydrolyzed back to the acid.
Principle: Acid chlorides react instantly with methanol to form methyl esters. The acid precursor reacts with methanol extremely slowly (requires acid catalysis and heat). Therefore, the presence of the Methyl Ester confirms the presence of the Acid Chloride.
-
Sampling: Take ~5 mg of your Acid Chloride sample.
-
Quench: Dissolve immediately in 1 mL of HPLC-grade Methanol.
-
Incubation: Let stand for 5 minutes at Room Temperature.
-
Analysis: Inject into LC-MS.
-
Target Mass: Look for Methyl Ester [M+H]+ = 214.24 Da.
-
Impurity Mass: Look for Acid [M+H]+ = 200.21 Da.
-
-
Calculation: Conversion % = (Area Methyl Ester) / (Area Methyl Ester + Area Acid).
Part 4: Reaction Pathways & Troubleshooting
Understanding the electrophilicity of the pyridine ring is vital. The nitrogen atom in the pyridine ring is electron-withdrawing, making the carbonyl carbon at the 2-position highly electrophilic, but also making the resulting amide bond susceptible to hydrolysis if not handled correctly.
Figure 2: Reaction divergence. The path to 'Hydrolysis' represents the primary stability risk during storage.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| LCMS shows only Mass 200 (Acid) | Complete hydrolysis or failed activation. | Check SOCl2 quality. Ensure anhydrous conditions. |
| Low Yield in Amide Coupling | Pyridine N acting as a nucleophile (Self-Quench). | Ensure sufficient auxiliary base (TEA/DIPEA) is used to neutralize HCl. |
| Violent bubbling during activation | Rapid release of SO2/HCl. | Add reagent slower at 0°C. Ensure proper venting. |
References
-
Fisher Scientific. 5-Phenylpyridine-2-carboxylic acid, 95%.[4] Retrieved from [Link]
-
Chemspace. 5-phenylpyridine-2-carboxylic acid Suppliers and Data. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Acid Chloride synthesis).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
Sources
5-Phenylpyridine-2-carbonyl chloride synonyms and IUPAC name
Content Type: In-depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
5-Phenylpyridine-2-carbonyl chloride is a critical heterocyclic building block in modern drug discovery. Structurally composed of a pyridine ring substituted with a phenyl group at the C5 position and a reactive chlorocarbonyl group at the C2 position, it serves as a high-value electrophile. Its primary utility lies in the introduction of the 5-phenylpicolinoyl moiety into pharmacophores, a structural motif observed in TNFα inhibitors, peptide deformylase inhibitors, and various kinase modulators. This guide provides a definitive technical analysis of its nomenclature, synthesis, and application in parallel medicinal chemistry.
Nomenclature & Identification
Accurate identification is paramount when sourcing or cataloging this intermediate, particularly due to the variations in pyridine nomenclature.
| Category | Identifier / Name |
| IUPAC Name | 5-Phenylpyridine-2-carbonyl chloride |
| Systematic Synonyms | 5-Phenylpicolinoyl chloride; 5-Phenyl-2-pyridinecarboxylic acid chloride |
| Parent Acid CAS | 75754-04-0 (5-Phenylpyridine-2-carboxylic acid) |
| Molecular Formula | C₁₂H₈ClNO |
| Molecular Weight | 217.65 g/mol |
| SMILES | ClC(=O)c1ccc(cc1)c2ccccc2 |
Nomenclature Note: The prefix picolinoyl is derived from picolinic acid (pyridine-2-carboxylic acid). Thus, "5-phenylpicolinoyl chloride" is a chemically precise and commonly used synonym in industrial catalogs.
Chemical Structure & Reactivity Profile
The compound features a biaryl system where the pyridine nitrogen lone pair renders the ring electron-deficient compared to benzene. However, the presence of the phenyl ring at C5 extends the π-conjugation, modulating the solubility and lipophilicity of the resulting amides.
Reactivity Pillars
-
Electrophilicity: The C2-carbonyl carbon is highly electrophilic, activated by both the chloride leaving group and the electron-withdrawing nature of the adjacent pyridine nitrogen.
-
Hydrolytic Instability: Like all acid chlorides, it reacts violently with water to revert to the parent carboxylic acid (5-phenylpyridine-2-carboxylic acid) and HCl gas.
-
Nucleophilic Substitution: It undergoes rapid
-like addition-elimination reactions with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.
Synthesis Protocols
Commercial availability of the acid chloride can be sporadic due to its hydrolytic instability. Therefore, in situ generation from the stable parent acid, 5-phenylpyridine-2-carboxylic acid , is the standard operating procedure (SOP) in most research labs.
Method A: Thionyl Chloride (SOCl₂) Reflux
Best for: Large-scale preparation where excess reagent can be removed by distillation.
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.
-
Charge: Add 5-phenylpyridine-2-carboxylic acid (1.0 eq).
-
Reagent: Add Thionyl Chloride (5–10 eq) carefully. The reagent acts as both reactant and solvent.
-
Reaction: Heat to reflux (76 °C) for 2–4 hours. Evolution of SO₂ and HCl gas indicates reaction progress.
-
Monitoring: Monitor by quenching a mini-aliquot in methanol and checking for the methyl ester via LCMS or TLC.
-
Workup: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with dry toluene (3x) to remove trace thionyl chloride.
-
Result: The residue is the crude acid chloride (usually an off-white to yellow solid/oil), used directly in the next step.
Method B: Oxalyl Chloride / DMF (The "Mild" Route)
Best for: Sensitive substrates or parallel synthesis scales where high heat is undesirable.
Protocol:
-
Solvent: Suspend the parent acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (Ar/N₂).
-
Catalyst: Add a catalytic amount of anhydrous Dimethylformamide (DMF) (1–2 drops or 0.05 eq).
-
Reagent: Dropwise addition of Oxalyl Chloride (1.2–1.5 eq) at 0 °C.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours. The vigorous bubbling (CO + CO₂ + HCl) will subside upon completion.
-
Workup: Remove volatiles in vacuo. The Vilsmeier-Haack type intermediate generated by DMF ensures rapid conversion under mild conditions.
Synthesis Pathway Visualization
Figure 1: Dual pathways for the synthesis of 5-Phenylpyridine-2-carbonyl chloride from its carboxylic acid precursor.
Applications in Drug Discovery
The 5-phenylpyridine motif is a "privileged structure" in medicinal chemistry, often used to improve potency via π-stacking interactions within a receptor pocket.
Amide Coupling (Schotten-Baumann & Anhydrous)
The acid chloride is reacted with primary or secondary amines to generate libraries of amides.
-
Conditions: DCM or THF, DIPEA or TEA (base), 0 °C to RT.
-
Why: This method is superior to standard peptide coupling (EDC/HATU) for steric amines or anilines because the acid chloride is a more potent electrophile.
Heterocycle Formation
Reacting 5-phenylpyridine-2-carbonyl chloride with hydrazine derivatives yields hydrazides, which can be cyclized into 1,3,4-oxadiazoles using dehydrating agents (e.g., POCl₃). These oxadiazole derivatives are common scaffolds in antimicrobial and anti-inflammatory research.
Application Workflow Visualization
Figure 2: Primary synthetic utility of the acid chloride in generating amides and heterocycles.
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Moisture Sensitivity: Reacts violently with water. Store under inert gas (Nitrogen or Argon) in a tightly sealed container, preferably in a desiccator or freezer (-20 °C) for long-term stability.
-
Inhalation: The hydrolysis releases HCl gas; avoid inhaling vapors.
References
-
Sigma-Aldrich. 5-Phenylpyridine-2-carboxylic acid Product Sheet.[1] (Precursor CAS: 75754-04-0).[1][2] Available at:
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Nucleophilic substitution at the carbonyl group." Oxford University Press.
-
Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides. Available at:
-
National Institute of Standards and Technology (NIST). 2-Pyridinecarboxylic acid (Picolinic acid) data.[3] (Structural basis for nomenclature). Available at:
-
European Journal of Medicinal Chemistry. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction. (Application of phenylpyridine scaffolds). Available at:
Sources
Methodological & Application
Application Note & Protocols: A Comprehensive Guide to the Synthesis of 5-Phenylpyridine-2-carboxamides via the Acid Chloride Route
Abstract & Introduction
The 5-phenylpyridine-2-carboxamide scaffold is a privileged structural motif found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties make it a valuable building block in the design of novel bioactive molecules, including antitubercular agents and other therapeutics.[1][2][3] This application note provides a detailed, experience-driven guide for the reliable synthesis of 5-phenylpyridine-2-carboxamides. We will focus on a robust and widely applicable two-step method involving the activation of a carboxylic acid precursor via an acid chloride intermediate.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering expert insights into critical parameters, and providing a self-validating framework for researchers, chemists, and drug development professionals to successfully implement this synthesis in their laboratories.
Synthesis Strategy: The Rationale for the Acid Chloride Pathway
The direct coupling of a carboxylic acid and an amine to form an amide bond is often challenging due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[4] To circumvent this, a common and highly effective strategy is to first "activate" the carboxylic acid by converting it into a more electrophilic species.[4] The acid chloride is one of the most reactive and useful activated forms.
Our synthetic approach is therefore a two-stage process:
-
Activation: Conversion of the commercially available 5-phenylpyridine-2-carboxylic acid into its highly reactive carbonyl chloride derivative, 5-phenylpyridine-2-carbonyl chloride.
-
Coupling: Reaction of the crude acid chloride with a primary or secondary amine in the presence of a non-nucleophilic base to yield the target 5-phenylpyridine-2-carboxamide.
This method, often employing a variation of the Schotten-Baumann reaction, is favored for its high efficiency, rapid reaction times, and broad substrate scope.[4][]
Mechanistic Underpinnings
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The overall synthesis can be broken down into two distinct mechanistic phases.
Part I: Formation of 5-Phenylpyridine-2-carbonyl chloride
The conversion of a carboxylic acid to an acid chloride is typically achieved using an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is particularly convenient as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[7][8]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This addition forms a chlorosulfite intermediate and displaces a chloride ion.
-
Collapse & Elimination: The intermediate is unstable and collapses. The carbonyl oxygen reforms its double bond, and the chlorosulfite group leaves, decomposing into gaseous SO₂ and a chloride ion.
-
Final Attack: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon to form the final acid chloride product and releasing a proton.[9]
Caption: Figure 2. Mechanism of Amide Formation.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Thionyl chloride and acid chlorides are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 5-Phenylpyridine-2-carbonyl chloride
This protocol details the conversion of the starting carboxylic acid to its acid chloride. The product of this step is highly moisture-sensitive and is typically used immediately in the next step without purification. [7] Materials & Reagents:
-
5-Phenylpyridine-2-carboxylic acid [10]* Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with stir bar
-
Reflux condenser fitted with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry by flame-drying under vacuum or oven-drying.
-
Reagent Charging: To a 100 mL round-bottom flask, add 5-phenylpyridine-2-carboxylic acid (e.g., 5.0 g, 1.0 equiv).
-
Solvent Addition: Add anhydrous DCM or Toluene (e.g., 40 mL) to create a suspension.
-
Thionyl Chloride Addition: While stirring, carefully and slowly add thionyl chloride (e.g., 3.0 equiv) to the suspension at room temperature. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.
-
Reaction: Fit the flask with the reflux condenser and drying tube. Heat the mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.
-
Result: The resulting residue is the crude 5-phenylpyridine-2-carbonyl chloride, which appears as a solid or oil. It should be used immediately in the subsequent amidation step.
Protocol 2: Synthesis of a Representative Amide: N-Benzyl-5-phenylpyridine-2-carboxamide
This protocol describes the coupling of the crude acid chloride with a representative amine, benzylamine.
Materials & Reagents:
-
Crude 5-phenylpyridine-2-carbonyl chloride (from Protocol 1)
-
Benzylamine (or other desired primary/secondary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Amine Solution: In a separate dry flask, dissolve the amine (e.g., benzylamine, 1.1 equiv) and a non-nucleophilic base (e.g., TEA, 1.5 equiv) in anhydrous DCM. [6]Cool the solution to 0°C in an ice bath.
-
Acid Chloride Solution: Dissolve the crude 5-phenylpyridine-2-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Addition: Transfer the acid chloride solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature helps control it. []A precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude amide can be purified by standard techniques such as recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography to afford the pure 5-phenylpyridine-2-carboxamide.
Data Summary & Characterization
The described methodology is applicable to a wide range of amines. The table below summarizes expected outcomes for the synthesis of several representative amides.
| Amine Substrate | Base | Solvent | Typical Time (h) | Typical Yield (%) |
| Benzylamine | TEA | DCM | 4-8 | 85-95% |
| Aniline | Pyridine | DCM | 8-16 | 70-85% |
| Morpholine | TEA | DCM | 2-6 | 90-98% |
| n-Butylamine | TEA | THF | 4-8 | 80-90% |
Characterization Notes: Successful synthesis is confirmed by:
-
¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm) and appearance of a new amide N-H proton signal (typically 7-9 ppm for secondary amides), along with signals corresponding to the amine fragment.
-
¹³C NMR: A characteristic amide carbonyl signal in the range of 165-175 ppm.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the target amide.
-
FT-IR: Presence of a strong C=O stretch (approx. 1650-1680 cm⁻¹) and an N-H stretch (approx. 3200-3400 cm⁻¹) for primary and secondary amides.
Workflow Visualization
The overall experimental workflow is summarized in the diagram below.
Caption: Figure 3. Overall Experimental Workflow.
References
-
MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
YouTube. (2019). synthesis of amides from acid chlorides. ChemHelp ASAP. Available at: [Link]
-
PMC. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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YouTube. (2022). Acid Chloride + Ammonia = Amide (Mechanism). The Organic Chemistry Tutor. Available at: [Link]
-
ResearchGate. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. Available at: [Link]
- Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
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Semantic Scholar. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]
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Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]
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ResearchGate. (n.d.). Scheme 2. Scope of different acid towards the synthesis of compound 5.... Available at: [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
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University Website. (n.d.). Synthesis of Carboxylic Acids. Available at: [Link]
- Google Patents. (n.d.). US4845217A - Purification of 5-pyrimidinecarboxamides.
-
MDPI. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: [Link]
-
PubMed. (2020). 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Available at: [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
MDPI. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
-
RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available at: [Link]
-
Khan Academy. (n.d.). Acid chloride formation. Available at: [Link]
-
PMC. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available at: [Link]
-
DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and anti-mycobacterial evaluation of some new N-phenylpyrazine-2-carboxamides. Available at: [Link]
-
PubMed. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Available at: [Link]
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Application Notes & Protocols for the Synthesis of 5-Phenylpyridine Derivatives via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Phenylpyridine Scaffold
The 5-phenylpyridine motif is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural arrangement, combining a pyridine ring with a phenyl group, serves as a versatile building block for a wide array of therapeutic agents and functional materials.[2] In drug discovery, this scaffold is present in molecules targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] The pyridine nitrogen acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, while the biaryl linkage allows for precise spatial orientation of substituents to interact with biological targets.[3] The efficient synthesis of these building blocks is therefore of paramount importance for the rapid generation of compound libraries and the advancement of drug design programs.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[6][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, the commercial availability of diverse organoboron reagents, and the generation of non-toxic byproducts.[8][9] This guide provides a detailed examination of the Suzuki coupling for synthesizing 5-phenylpyridine derivatives, offering in-depth mechanistic insights, a comprehensive experimental protocol, and practical troubleshooting advice.
The Suzuki-Miyaura Coupling: Mechanism and Core Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[10][11] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 5-bromopyridine), forming a Pd(II) complex.[10][11] This step is often rate-limiting, especially with less reactive halides like chlorides.[13]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the phenyl group to the palladium and displacing the halide.[10][14]
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and phenyl groups) couple and are eliminated from the metal center, forming the desired C-C bond of the 5-phenylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling, especially with heteroaromatic substrates like pyridines, hinges on the careful selection of several key components.[15]
-
Palladium Source & Ligand: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used, as they are reduced in situ.[16] The choice of ligand is critical. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its activity.[13] To counteract this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[17] These ligands promote the crucial oxidative addition step and shield the palladium, preventing catalyst deactivation.[13][18]
-
Base Selection: The base is essential for activating the boronic acid for transmetalation.[19] The choice can dramatically affect yield.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and is often employed for more challenging couplings.[19]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, particularly for couplings involving heteroaryl chlorides.[10]
-
Hydroxides (NaOH, KOH): Can be effective but may promote side reactions if sensitive functional groups are present.[20]
-
-
Solvent System: A variety of solvents can be used, often as a biphasic mixture with water to aid in dissolving the inorganic base.[10][20]
-
Boron Reagent: While arylboronic acids are most common, they can be prone to decomposition via protodeboronation (cleavage of the C-B bond).[17] For sensitive substrates or to improve stability, boronate esters like pinacol esters (Ar-B(pin)) or potassium trifluoroborate salts (Ar-BF₃K) are excellent alternatives.[13]
Experimental Protocol: Synthesis of 5-Phenylpyridin-3-amine
This protocol details a representative Suzuki coupling between 5-bromo-N-phenylpyridin-3-amine and phenylboronic acid.[22]
Materials:
-
5-Bromo-N-phenylpyridin-3-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-phenylpyridin-3-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17] Oxygen can oxidize the active Pd(0) catalyst, leading to homocoupling side products and lower yields.[17]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture, 5 mL total) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas or through several freeze-pump-thaw cycles.[17]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 5-phenylpyridin-3-amine product.
Data Presentation: Optimizing Conditions for 5-Phenylpyridine Synthesis
The following table summarizes various reported conditions for the synthesis of substituted 5-phenylpyridine derivatives, demonstrating the interplay between different reaction parameters.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | Dioxane/H₂O | 95 | 85 | [23] |
| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 95 | 92 | [23] |
| 3 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 79 | |
| 4 | 5-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >95 | [13] |
| 5 | 3-Chloropyridine | Phenylboronic acid | 'SiO₂'-NH₂-Pd (0.05) | - | Na₂CO₃ (1.1) | H₂O/EtOH | 60 | 45 | [21] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems in the Suzuki coupling of pyridine-containing substrates.
| Problem | Probable Cause(s) | Suggested Solutions |
| Low or No Conversion | Catalyst Inhibition: The pyridine nitrogen is coordinating to the Pd center, deactivating it.[13] | Use a bulkier, electron-rich ligand like SPhos or XPhos to shield the palladium. Increase catalyst loading slightly.[17] |
| Inefficient Oxidative Addition: The C-Br or C-Cl bond is not breaking to start the cycle.[13] | Increase the reaction temperature. Switch to a more electron-rich catalyst/ligand system.[18] | |
| Poor Reagent Quality: Water or impurities in reagents are interfering. | Use anhydrous, finely ground base. Ensure boronic acid is pure and dry, or switch to a more stable boronate ester.[17] | |
| Protodeboronation | Presence of Protons (Water): The boronic acid is being converted back to benzene, removing it from the reaction.[17] | Ensure strictly anhydrous conditions. Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Consider using a boronate ester or trifluoroborate salt.[13] |
| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can oxidize Pd(0) to Pd(II), which promotes the unwanted coupling of two boronic acid molecules.[17] | Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.[17] |
| Unreproducible Results | Inconsistent Reagent Quality: Batches of catalyst, base, or boronic acid may vary.[24] | Use fresh, high-purity reagents. If a reaction worked once, re-examine the specific lots of chemicals used. Check the quality of the boronic acid, as they can degrade upon storage.[24] |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry, 2007(22), 3637-3653.
- Gawande, M. B., et al. (2022). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 8(1), 1-14.
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300.
- Mondal, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Science & Technology, 8(10), 2696-2706.
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
- Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4866-4894.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
- Khan, I., et al. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 25(23), 5727.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051-12052.
-
Johnson & Johnson. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
- Mora-Radó, H., et al. (2021).
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
- Proctor, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4344-4349.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. Retrieved from [Link]
- Li, C., et al. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(45), 26303-26307.
- Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Al-dujaili, A. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-20.
-
Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]
-
Routledge. (n.d.). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Retrieved from [Link]
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Application Note: 5-Phenylpyridine-2-carbonyl Chloride in Medicinal Chemistry Library Synthesis
Executive Summary
This technical guide details the handling, reactivity, and application of 5-phenylpyridine-2-carbonyl chloride (CAS: 150461-41-9) in high-throughput medicinal chemistry. As a privileged scaffold, the 5-phenylpyridine motif offers a strategic bioisostere to the biphenyl system, introducing a nitrogen atom that enhances aqueous solubility and provides a critical hydrogen bond acceptor vector within the binding pocket. This guide focuses on its utility as a "capping reagent" in parallel synthesis, specifically for amide coupling and heterocycle formation.
Chemical Profile & Strategic Value
Physicochemical Properties
-
Structure: A pyridine ring substituted at the 5-position with a phenyl group and at the 2-position with an acid chloride.
-
Molecular Weight: 217.65 g/mol
-
Appearance: Typically an off-white to yellow solid (hydrochloride salt form common) or oil (free base form).
-
Reactivity: Highly electrophilic at the carbonyl carbon due to the electron-withdrawing nature of the pyridine ring (inductive effect of Nitrogen) and the leaving group capacity of chloride.
Medicinal Chemistry Rationale
The transition from a biphenyl-2-carboxamide to a 5-phenylpyridine-2-carboxamide alters the physicochemical landscape of a lead compound:
-
Solubility: The pyridine nitrogen lowers logP (lipophilicity) compared to the all-carbon biphenyl analog.
-
Binding Affinity: The pyridine nitrogen acts as a specific H-bond acceptor, often targeting Ser/Thr residues in kinase hinge regions or water-mediated networks in GPCRs.
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Core Application: Parallel Amide Library Synthesis
The most frequent application of 5-phenylpyridine-2-carbonyl chloride is in the "decoration" of amine-functionalized scaffolds. The following protocol is optimized for 96-well plate formats using automated liquid handling.
Reagent Preparation
-
Stock Solution A (Electrophile): Dissolve 5-phenylpyridine-2-carbonyl chloride (0.2 M) in anhydrous Dichloromethane (DCM).
-
Note: If the reagent is the HCl salt, ensure the base equivalents in Step 3.2 are adjusted.
-
-
Stock Solution B (Nucleophiles): Diverse amine library (0.2 M) in anhydrous DCM or DMF (if solubility is poor).
-
Base: N,N-Diisopropylethylamine (DIPEA) or Polymer-Supported Diisopropylethylamine (PS-DIEA) for easier purification.
Automated Synthesis Protocol (Schotten-Baumann Conditions)
| Step | Action | Critical Parameter |
| 1 | Dispense Amine | Add 100 µL of Stock B (20 µmol amine) to each well. |
| 2 | Add Base | Add 3.0 equiv. DIPEA (neat or in DCM). Reasoning: Neutralizes HCl byproduct. |
| 3 | Add Electrophile | Add 110 µL of Stock A (22 µmol, 1.1 equiv). Reasoning: Slight excess drives completion. |
| 4 | Reaction | Seal plate. Shake at RT for 4-16 hours. Note: Pyridine carbonyls react fast; 4h usually suffices. |
| 5 | Scavenging | Add PS-Trisamine resin (3 equiv relative to excess acid chloride). Shake 4h. |
| 6 | Filtration | Filter off resin into a collection plate. |
| 7 | Evaporation | Remove solvent (Genevac/SpeedVac). |
Workflow Visualization
The following diagram illustrates the logic flow for the parallel synthesis and purification strategy.
Caption: Figure 1. High-throughput amide coupling workflow utilizing polymer-supported scavenging for purification-free isolation.
Advanced Application: 1,2,4-Oxadiazole Synthesis
Beyond simple amides, this reagent is a precursor for 1,2,4-oxadiazoles, a common bioisostere for esters and amides with improved metabolic stability.
Mechanism & Protocol
This transformation involves the reaction of the acid chloride with an amidoxime.
-
Activation: React 5-phenylpyridine-2-carbonyl chloride with the amidoxime (R-C(NOH)NH2) in Pyridine/Dioxane (1:1).
-
O-Acylation: Initially forms the O-acyl amidoxime intermediate at RT.
-
Cyclodehydration: Heat the mixture to 100°C. The intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring.
Reaction Pathway Diagram
Caption: Figure 2. Synthesis of 1,2,4-oxadiazoles via cyclodehydration of O-acyl amidoximes.
Quality Control & Troubleshooting
LCMS Monitoring
-
Target Mass: Calculate [M+H]+ based on the amine used.
-
Common Impurity (Hydrolysis):
-
Observation: Peak at MW 199.2 (5-phenylpyridine-2-carboxylic acid).
-
Cause: Wet solvents or aged acid chloride stock.
-
Remedy: Use anhydrous solvents; prepare acid chloride solution immediately before dispensing.
-
Reactivity Issues
-
Issue: Low conversion with steric hindered amines (e.g., t-butyl amines).
-
Solution: Switch solvent to Pyridine (acts as solvent and catalyst) or add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst (10 mol%).
Safety and Handling
-
Corrosivity: Acid chlorides react violently with water to release HCl gas. Handle in a fume hood.
-
Storage: Store the solid under inert gas (Argon/Nitrogen) at 4°C. If the bottle is frequently opened, store in a desiccator.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 55(5), 1817–1830.
-
Chemical Safety Data Sheet (SDS). Pyridine-2-carbonyl chloride. Sigma-Aldrich.
Sources
Application Note: Precision Acylation with 5-Phenylpyridine-2-carbonyl chloride
Strategic Context & Chemical Profile
The Scaffold
5-Phenylpyridine-2-carbonyl chloride is a high-value electrophile used primarily in the synthesis of biaryl-based peptidomimetics and kinase inhibitors. Unlike simple benzoyl chlorides, this molecule presents a dual-challenge:
-
The Pyridine Nitrogen: Acts as a latent Lewis base, capable of self-quenching or interfering with acid-labile protecting groups.
-
The 5-Phenyl Moiety: Introduces significant lipophilicity and steric bulk, altering solubility profiles compared to standard picolinoyl chlorides.
Critical Stability Warning
This compound is moisture-sensitive and corrosive . Upon contact with water, it rapidly hydrolyzes to 5-phenylpyridine-2-carboxylic acid and HCl. The pyridine ring, while electron-deficient due to the carbonyl group, can still form hydrochloride salts, leading to the formation of "sticky" solids that complicate stoichiometry.
Mechanistic Insight: The "Why" Behind the Protocol
To achieve high yields (>90%), one must understand the competing pathways in the reaction vessel.
The Reaction Pathway
The acylation proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions).
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Elimination: The chloride ion is ejected, reforming the carbonyl.[1]
-
Proton Scavenging: The generated HCl must be immediately neutralized. If not, it will protonate the unreacted amine (rendering it non-nucleophilic) or the pyridine nitrogen of the product (trapping it in the aqueous phase during workup).
The Base Selection Logic
-
Avoid Pyridine as Solvent: Unlike standard acylations, using pyridine as a solvent is discouraged here.[2] The product itself contains a pyridine ring; separating the solvent pyridine from the product pyridine during purification is difficult.
-
Recommended Base: DIPEA (N,N-Diisopropylethylamine) . Its steric bulk prevents it from acting as a nucleophile (preventing amide side-products) and ensures it only acts as a proton scavenger.
Mechanistic Visualization
Figure 1: The nucleophilic acyl substitution pathway requiring rapid proton scavenging.
Experimental Protocol: Amide Coupling
Reagents & Equipment
| Component | Specification | Purpose |
| Electrophile | 5-Phenylpyridine-2-carbonyl chloride (1.1 equiv) | Acylating agent. Excess ensures completion. |
| Nucleophile | Primary/Secondary Amine (1.0 equiv) | Target substrate. |
| Base | DIPEA (Hunig's Base) (1.5 - 2.0 equiv) | Acid scavenger. |
| Solvent | Anhydrous DCM (Dichloromethane) | Primary solvent (high solubility). |
| Co-Solvent | Anhydrous DMF (if needed) | Use if amine is polar/insoluble in DCM. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of acid chloride. |
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile (Amine)
-
Flame-dry a round-bottom flask (RBF) and cool under
flow. -
Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Add DIPEA (1.5 equiv) via syringe.
-
Cool the mixture to 0°C using an ice/water bath. Cooling is critical to suppress side reactions and control the exotherm.
Step 2: Addition of the Electrophile
-
In a separate vial, dissolve 5-Phenylpyridine-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Note: If the acid chloride appears as a solid/gum, ensure it is fully dissolved before addition.
-
-
Add the acid chloride solution dropwise to the stirring amine mixture at 0°C over 10–15 minutes.
-
Observation: Fuming may occur if the headspace is humid. A white precipitate (DIPEA·HCl) often forms immediately—this is a sign of reaction progress.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 1–3 hours.
-
Validation: Monitor by TLC or LCMS.
-
TLC:[3] Visualize using UV (254 nm). The 5-phenylpyridine moiety is highly UV active.
-
Target: Disappearance of the amine starting material.
-
Step 4: Workup (The "Acid/Base" Wash) Crucial for removing pyridine byproducts.
-
Dilute the reaction mixture with excess DCM.
-
Wash 1: Saturated
(aq) × 2.-
Purpose: Neutralizes residual HCl and hydrolyzes unreacted acid chloride to the carboxylate (water-soluble).
-
-
Wash 2: Water × 1.
-
Wash 3: Brine (saturated NaCl) × 1.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the acylation process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Check the quality of the acid chloride (it should not be a carboxylic acid solid). |
| Sticky Precipitate | Pyridinium Salt Formation | The product might be protonating.[1][4] Ensure the final organic layer is not acidic. Add a small amount of MeOH during DCM extraction to solubilize polar products. |
| Starting Material Remains | Steric Hindrance | If the amine is bulky, add a catalyst: DMAP (0.1 equiv) . Heat to 40°C if necessary. |
| Product in Aqueous Layer | Product is too Polar | The pyridine nitrogen makes the product pH-sensitive. Do not wash with strong acid (HCl). Keep workup pH > 7. |
Safety & Handling (MSDS Summary)
-
Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.
-
Lachrymator: The acid chloride releases HCl fumes upon contact with moisture. Always handle in a functioning fume hood.
-
Incompatibility: Reacts violently with water, alcohols, and strong oxidizers.
References
-
Schotten-Baumann Reaction Mechanism
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
-
Pyridine Chemistry & Handling
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity of substituents).
-
-
General Amide Coupling Protocols
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
-
Safety Data Sheet (SDS)
-
Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine-2-carbonyl chloride hydrochloride. (Search CAS: 137178-88-2 for analog reference).
-
Sources
5-Phenylpyridine-2-carbonyl chloride for synthesis of cell cycle inhibitors
Application Note: High-Purity Synthesis of Cell Cycle Inhibitors via 5-Phenylpyridine-2-carbonyl Chloride
Abstract
The 5-phenylpyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the design of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., CDK9, CDK4/6) and other cell cycle regulators. This guide provides a rigorous, field-validated protocol for the synthesis of 5-phenylpyridine-2-carbonyl chloride , a highly reactive electrophilic intermediate. We detail its generation from 5-bromo-2-pyridinecarboxylic acid via a Suzuki-Miyaura coupling/chlorination sequence and demonstrate its downstream application in synthesizing a model cell cycle inhibitor. Biological validation protocols for assessing G1/S phase arrest are included to close the loop between synthesis and phenotypic effect.
Introduction: The Scaffold & The Target
Cell cycle dysregulation is a hallmark of cancer. CDKs, particularly CDK4/6 and CDK9, drive the transition from G1 to S phase and regulate transcriptional elongation, respectively. Small molecules containing the 5-phenylpyridine-2-carboxamide moiety function as ATP-competitive inhibitors.[1] The planar pyridine core mimics the adenine ring of ATP, while the 5-phenyl group exploits the hydrophobic pocket adjacent to the gatekeeper residue in the kinase domain.
The acid chloride derivative, 5-phenylpyridine-2-carbonyl chloride , is the preferred synthone for library generation due to its high reactivity with diverse amines (anilines, aliphatic diamines), allowing rapid Structure-Activity Relationship (SAR) exploration.
Chemical Safety & Handling
-
Acid Chloride Sensitivity: 5-Phenylpyridine-2-carbonyl chloride is moisture-sensitive. Hydrolysis yields the parent acid, deactivating the compound for nucleophilic attack. Store under inert atmosphere (Ar/N2) at -20°C.
-
Lachrymator: Acid chlorides can release HCl gas upon contact with moisture. Handle in a well-ventilated fume hood.
-
Reagent Hazards: Thionyl chloride (SOCl2) and Oxalyl chloride ((COCl)2) are toxic and corrosive.
Experimental Protocol: Synthesis of the Core Intermediate
Workflow Diagram
The following diagram outlines the conversion of commercially available 5-bromo-2-pyridinecarboxylic acid to the target acid chloride.
Figure 1: Step-wise synthetic route for generating the activated acid chloride scaffold.
Step 1: Protection & Suzuki-Miyaura Coupling
Rationale: Direct Suzuki coupling on the free carboxylic acid can suffer from catalyst poisoning and difficult purification. Esterification protects the acid and improves solubility.
-
Esterification: Reflux 5-bromo-2-pyridinecarboxylic acid (10 mmol) in MeOH (50 mL) with conc. H2SO4 (0.5 mL) for 12 h. Neutralize, extract (EtOAc), and concentrate to yield Methyl 5-bromo-2-pyridinecarboxylate.
-
Coupling:
-
Reagents: Methyl ester (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane:Water (4:1).[2] Degas thoroughly with Argon.
-
Conditions: Heat at 90°C for 4-6 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to obtain Methyl 5-phenylpyridine-2-carboxylate.
-
Step 2: Saponification (Hydrolysis)
-
Dissolve the coupled ester in THF:Water (1:1).
-
Add LiOH·H2O (2.0 eq) and stir at RT for 2 hours (monitor by TLC).
-
Acidify to pH 3-4 with 1M HCl. The product, 5-Phenylpyridine-2-carboxylic acid, will precipitate. Filter and dry under vacuum.[3]
Step 3: Acid Chloride Generation (The "Make")
Critical Control Point: Use oxalyl chloride with DMF catalysis for a cleaner reaction than thionyl chloride.
-
Suspend 5-Phenylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under Argon.
-
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO2, HCl) indicates reaction progress.
-
Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to remove traces of HCl.
-
Result: Off-white solid/residue used immediately for the next step.
Application Case Study: Synthesis of Model Inhibitor (Compound A)
Target: N-(4-aminocyclohexyl)-5-phenylpyridine-2-carboxamide (CDK/Kinase probe).
-
Amine Preparation: Dissolve trans-1,4-diaminocyclohexane (3.0 eq, excess to prevent dimerization) in anhydrous DCM with Et3N (2.0 eq).
-
Coupling: Dissolve the freshly prepared 5-phenylpyridine-2-carbonyl chloride in DCM and add dropwise to the amine solution at 0°C.
-
Workup: Stir 1 h. Wash with sat.[4] NaHCO3 (to remove HCl salts) and brine.
-
Purification: Recrystallize from EtOH or use prep-HPLC.
-
Characterization: Verify via 1H-NMR (diagnostic amide doublet ~8.0-8.5 ppm) and LC-MS.
Biological Validation: Cell Cycle Analysis
To confirm the synthesized compound acts as a cell cycle inhibitor, perform the following flow cytometry assay.
Mechanism of Action Diagram
Figure 2: Mechanistic pathway. The inhibitor blocks CDK activity, preventing Rb phosphorylation, thereby sequestering E2F and arresting cells in G1.
Protocol: Propidium Iodide (PI) Staining
-
Cell Culture: Treat MCF-7 or HCT-116 cells with Compound A (1 µM, 5 µM, 10 µM) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI staining solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBS). Incubate 30 min at 37°C in the dark.
-
Analysis: Analyze on a Flow Cytometer (e.g., BD FACSCanto).
-
Expected Result: A dose-dependent increase in the percentage of cells in the G0/G1 phase compared to DMSO control, confirming cell cycle arrest.
Quantitative Data Summary
Typical yields and physical properties for the synthesis workflow.
| Compound Stage | Molecular Weight | Typical Yield | Appearance | Storage |
| Methyl Ester | 216.03 | 85-92% | White Solid | RT |
| Coupled Ester | 213.23 | 75-85% | Off-white Solid | RT |
| Carboxylic Acid | 199.21 | 90-95% | White Powder | RT |
| Acid Chloride | 217.65 | Quantitative* | Yellowish Residue | -20°C (Ar) |
| Amide (Final) | Variable | 60-80% | Solid | -20°C |
*Assumes in situ usage without isolation.
References
-
Design and synthesis of CDK inhibitors
- Title: Identification of phenyl-pyridine-2-carboxylic acid deriv
- Source: Anticancer Drugs (2002).
-
URL:[Link]
-
Suzuki Coupling Methodology
-
CDK9/Pharmacophore Context
- Title: Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.
- Source: Bioorganic & Medicinal Chemistry (2016).
-
URL:[Link]
-
Acid Chloride Preparation Standards
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 5-Phenylpyridine-2-carbonyl chloride
Status: Operational Ticket ID: REF-5PH-CL-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Autocatalytic" Threat
You are likely experiencing degradation not merely because 5-Phenylpyridine-2-carbonyl chloride is moisture-sensitive, but because it is autocatalytic .
Unlike standard benzoyl chlorides, the pyridine ring in your molecule contains a basic nitrogen atom. When trace moisture attacks the acid chloride, it releases Hydrogen Chloride (HCl). In a standard system, HCl might off-gas. In your system, the HCl protonates the pyridine nitrogen, forming a pyridinium hydrochloride salt .
Why this is catastrophic: Pyridinium salts are highly hygroscopic (water-attracting). This pulls more moisture from the atmosphere into the solid, accelerating hydrolysis in a runaway loop.
Part 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The diagram below illustrates the specific pathway where the unique structure of 5-phenylpyridine drives the accelerated failure compared to standard aromatics.
Figure 1: Autocatalytic Hydrolysis Pathway
Caption: The "Death Spiral" of pyridine-based acid chlorides. Note how the generated HCl attacks the intact reagent's nitrogen, creating a salt that actively pulls more moisture into the container.
Part 2: Storage Protocol (The "Zero-H₂O" Standard)
Do not rely on standard "Store at 4°C" instructions. This compound requires an active defense system.
A. Primary Storage Architecture
| Variable | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetic rate of hydrolysis significantly compared to 4°C. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N₂) is lighter and diffuses away faster when the container is opened. |
| Container | Glass + Teflon/PTFE Liner | Never use standard plastic caps. HCl fumes will degrade plastic liners, breaking the seal. Use PTFE-lined caps or flame-sealed ampoules for long term. |
| Desiccant | P₂O₅ or Activated Sieves | Silica gel is insufficient. Use Phosphorus Pentoxide (P₂O₅) in the secondary container (desiccator) as it chemically traps water irreversibly. |
B. The "Double-Containment" Workflow
-
Primary Vessel: Store the reagent in a Schlenk flask or a vial with a PTFE-lined septum cap. Wrap the cap junction with Parafilm (short term) or electrical tape (long term—less permeable to moisture than Parafilm).
-
Secondary Vessel: Place the Primary Vessel inside a secondary jar or desiccator containing Drierite or P₂O₅ .
-
The Thaw Rule: NEVER open the cold container immediately upon removal from the freezer.
-
Protocol: Allow the vessel to warm to room temperature (approx. 30–45 mins) inside a desiccator.
-
Reason: Opening a cold vessel condenses atmospheric moisture directly onto the reagent, initiating the autocatalytic loop described in Part 1.
-
Part 3: Troubleshooting & FAQs
Q1: The solid has turned from off-white to a yellow sticky gum. Is it usable?
-
Diagnosis: No. The "gum" formation is characteristic of the pyridinium hydrochloride salt mixed with the carboxylic acid hydrolysis product.
-
Action: Do not attempt to purify. The acid chloride is likely >50% hydrolyzed. Re-synthesize or purchase fresh stock.
Q2: Can I remove the HCl by washing?
-
Critical Warning: ABSOLUTELY NOT. Acid chlorides react violently with water/bicarbonate washes.
-
Alternative: If you suspect slight HCl contamination but the solid is still free-flowing, you can dissolve it in dry dichloromethane (DCM) and add a scavenger like polyvinylpyridine or degas with dry Argon to remove free HCl, but this is risky.
Q3: I need to weigh out 50mg. How do I do this without a glovebox?
-
The "Cone of Argon" Technique:
-
Place an inverted funnel connected to an Argon line over your balance.
-
Flush the funnel to create a localized inert zone.
-
Quickly transfer the solid into a pre-tared vial within this zone.
-
Pro-Tip: Use a plastic disposable spatula, not metal (metal can introduce condensation or react with trace HCl).
-
Part 4: Quality Control & Validation
Before committing this reagent to a valuable synthesis, validate its purity.
Method A: The Morpholine Titration (Quantitative)
This is the industry standard for acyl chloride purity because it distinguishes between the active acid chloride and the inactive carboxylic acid/HCl.
-
Dissolve: Dissolve a known mass of reagent in dry dioxane or toluene.
-
Derivatize: Add excess Morpholine .
-
Reaction:R-COCl + Morpholine → R-CON-Morpholine + Morpholine·HCl
-
-
Titrate: Titrate the mixture with standard HCl solution to a methyl red endpoint.
-
Logic: You are titrating the excess morpholine. The amount consumed corresponds exactly to the active acid chloride.
-
Method B: The "Shift" Check (Qualitative - NMR)
Run a quick ¹H NMR in CDCl₃ (ensure solvent is dry/neutralized).
-
Intact Reagent: Look for the specific chemical shift of the protons adjacent to the carbonyl.
-
Hydrolyzed (Acid): You will see a shift (usually upfield) and potentially a broad singlet for the carboxylic acid proton (10–13 ppm).
-
Salt: If the pyridine ring is protonated (salt form), the ring protons will shift significantly downfield (deshielded) compared to the free base.
Decision Logic for Usage
Caption: Go/No-Go decision matrix for reagent usage.
References
-
Sigma-Aldrich (Merck). Product Specification: Picolinoyl Chloride Hydrochloride. Retrieved from Sigma-Aldrich Official Site. Link
-
Wipf, P. (2007). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2] University of Pittsburgh, Department of Chemistry. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem. Navigating the Challenges of a Moisture-Sensitive Reagent. (General guidelines for heteroaromatic acyl chlorides). Link
-
National Electronic Distributors Association. Handling Guidelines for Moisture Sensitive Components.[3] (Adapted for hygroscopic chemical storage principles). Link
Sources
Solvents for dissolving 5-Phenylpyridine-2-carbonyl chloride without decomposition
Technical Support Center: Handling 5-Phenylpyridine-2-carbonyl Chloride
Case ID: 5-PPCC-SOLV-001 Subject: Solvent Compatibility & Dissolution Protocols to Prevent Decomposition Status: Resolved / Guide Available[1]
Executive Summary
5-Phenylpyridine-2-carbonyl chloride (CAS: 150461-41-9) presents a dual stability challenge:
-
Electrophilic Instability: The acid chloride (–COCl) moiety is highly susceptible to nucleophilic attack (hydrolysis/alcoholysis).
-
Autocatalytic Decomposition: The basic nitrogen on the pyridine ring can scavenge HCl generated from trace hydrolysis, forming an insoluble hydrochloride salt (
), which accelerates further degradation.
Immediate Action: Do not use DMSO, DMF, or alcohols.[1] Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) with strict moisture controls.
Part 1: Solvent Selection Matrix
The following matrix categorizes solvents based on chemical compatibility with the 5-phenylpyridine-2-carbonyl chloride scaffold.
| Solvent Class | Recommended Solvents | Status | Technical Rationale |
| Chlorinated | Dichloromethane (DCM) , Chloroform | Preferred | Excellent solubility for the lipophilic 5-phenyl group.[1] Non-nucleophilic. Low boiling point allows easy removal. |
| Ethers | THF (Anhydrous) , 1,4-Dioxane | Good | Good solubility.[1] Critical: Must be stabilized and free of peroxides/water. |
| Aromatics | Toluene , Chlorobenzene | Good | Ideal for high-temperature reactions.[1] Lower solubility at RT compared to DCM but highly stable. |
| Polar Aprotic | Acetonitrile (MeCN) | Caution | Acceptable if strictly anhydrous. High polarity helps dissolve if the HCl salt has partially formed. |
| Amides/Sulfoxides | DMF, DMAc, DMSO | FORBIDDEN | DMF: Reacts with acid chlorides to form Vilsmeier-Haack intermediates.[1] DMSO: Causes oxidative decomposition and Pummerer-type rearrangements. |
| Protic | Water, Methanol, Ethanol | FORBIDDEN | Immediate explosive hydrolysis/alcoholysis to ester or acid.[1] |
Visual Guide: Solvent Decision Tree
Figure 1: Decision logic for solvent selection to prevent degradation.
Part 2: Mechanisms of Decomposition
Understanding why decomposition occurs allows you to prevent it.
The "Vilsmeier" Trap (DMF Incompatibility)
Researchers often use DMF to dissolve polar compounds. However, DMF is nucleophilic at the oxygen. It attacks the acid chloride to form a chloroiminium ion (Vilsmeier reagent).
-
Result: Loss of starting material; formation of reactive impurities that interfere with downstream coupling.
-
Reference: Clayden, J., et al. Organic Chemistry (Acid Chloride Reactivity) [1].
The "Autocatalytic" Salt Formation
Unlike simple benzoyl chloride, your molecule has a basic pyridine nitrogen.
-
Trace water hydrolyzes a small amount of –COCl to –COOH + HCl .
-
The generated HCl protonates the pyridine nitrogen of the remaining intact starting material.
-
Result: Formation of 5-phenylpyridine-2-carbonyl chloride hydrochloride. This usually crashes out as a white precipitate in non-polar solvents (DCM/Toluene), leading users to mistakenly believe the compound has "gone bad" or is insoluble.
Figure 2: The autocatalytic pathway where trace moisture leads to salt precipitation.[1]
Part 3: Troubleshooting Guide (FAQ)
Q1: I dissolved the compound in DCM, but a white solid precipitated after 10 minutes. Is it decomposed?
-
Diagnosis: This is likely the HCl salt of your starting material, caused by trace moisture in the DCM or on the glassware.
-
Fix:
-
Do not filter yet. Add a non-nucleophilic base scavenger (e.g., solid
or polymer-bound amine) to neutralize the HCl. The precipitate should redissolve if it is the salt. -
If it does not redissolve, it is likely the fully hydrolyzed carboxylic acid (5-phenylpyridine-2-carboxylic acid), which is insoluble in DCM.[1]
-
Q2: Can I use DMF if I keep it at 0°C?
-
Answer: No. Even at low temperatures, the equilibrium favors the formation of the imidoyl chloride adduct. This activates the molecule for side reactions. Use Anhydrous Acetonitrile or THF if you need higher polarity.
Q3: The solution turned yellow/brown upon standing.
-
Diagnosis: Pyridine derivatives are prone to N-oxidation or polymerization when the acid chloride is exposed to light and air.
-
Fix: Always store solutions under Argon/Nitrogen and wrapped in foil. If the color is light yellow, the purity may still be acceptable (check via NMR, not LCMS, as LCMS uses protic solvents that derivatize the compound).
Part 4: Recommended Dissolution Protocol
Objective: Prepare a 0.1 M stock solution in DCM without hydrolysis.
Materials:
-
5-Phenylpyridine-2-carbonyl chloride (Solid/Oil).[1]
-
Anhydrous DCM (distilled over
or from a solvent system). -
Oven-dried glassware (120°C for >2 hours).
-
Argon balloon or Schlenk line.
Procedure:
-
Purge: Flush the empty flask with Argon for 5 minutes.
-
Weigh: Quickly weigh the acid chloride. If it is a viscous oil, weigh it directly into the tared flask to avoid transfer losses.
-
Dissolve: Add Anhydrous DCM via syringe through a septum.
-
Additive (Optional but Recommended): Add 1.1 equivalents of a non-nucleophilic base like 2,6-Lutidine or solid Sodium Carbonate (
) to the flask.-
Why? This scavenges any HCl produced by trace moisture, preventing the "autocatalytic salt precipitation" described in Part 2 [2].
-
-
Usage: Use the solution immediately. Do not store for >24 hours.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." Oxford University Press. (Standard reference for Acid Chloride/DMF incompatibility mechanism).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. "Preparation of Acid Chlorides." Longman Scientific & Technical. (Handling of moisture-sensitive acyl halides).
-
Sigma-Aldrich. (2024). Solvent Compatibility Guide. (General solvent classes).
-
Organic Syntheses. (2011). Preparation of 2-Phenylpyridine derivatives. (Context for handling phenyl-pyridine scaffolds).
Sources
Technical Support Center: Handling Moisture-Sensitive Pyridine Acid Chlorides
Core Concept: The "Jekyll & Hyde" Instability
Before addressing specific protocols, you must understand the fundamental instability mechanism of this chemical class. Unlike standard benzoyl chlorides, pyridine acid chlorides possess a basic nitrogen atom within the same molecule as the electrophilic acid chloride.
The Failure Mode: If left as a free base , the pyridine nitrogen of Molecule A acts as a nucleophile, attacking the carbonyl carbon of Molecule B. This leads to rapid, self-catalyzed intermolecular polymerization, resulting in the formation of intractable black tars or deep red/brown solids.
The Solution: These reagents are most stable as Hydrochloride Salts (HCl) . Protonating the nitrogen blocks its nucleophilicity, preventing self-reaction.
Visualizing the Decomposition Pathway
The following diagram illustrates the two primary degradation pathways: Moisture Hydrolysis and Self-Catalyzed Dimerization.
Caption: Figure 1. The dual instability pathways. Note that the HCl Salt form (Green) protects against Dimerization (Black) but remains susceptible to Hydrolysis (Yellow).
Synthesis & Generation (FAQ)
Q: My product turned into a black sticky solid during rotary evaporation. What happened?
Diagnosis: You likely stripped off all the thionyl chloride (
Corrective Protocol:
-
Do not evaporate to dryness unless you are certain the HCl salt precipitates.
-
The Toluene Chase: After refluxing in
, add anhydrous toluene and evaporate. Repeat 2-3 times. This removes but helps maintain the solid integrity. -
Isolation: If the product is a solid, filter it under an inert atmosphere (Schlenk frit) and wash with dry ether or DCM. Store as the HCl salt.
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
Answer: Yes, and it is often preferred for sensitive substrates.
-
Why: Oxalyl chloride allows for milder conditions (Room Temp vs. Reflux).
-
The Trap: It requires a catalytic amount of DMF to form the Vilsmeier-Haack active species.
-
Warning: Traces of DMF can catalyze the decomposition of the resulting acid chloride. If using this method, ensure rigorous high-vacuum drying to remove all DMF traces, or use the product immediately in solution.
Storage & Handling (FAQ)
Q: How do I store these compounds long-term?
Recommendation:
-
Form: Strictly as the Hydrochloride Salt .
-
Container: Flame-sealed glass ampoules are best. For daily use, a Schlenk tube or a vial inside a desiccator within a glovebox.
-
Temperature: -20°C.
-
Shelf Life:
-
Free Base:[1] Hours (use immediately).
-
HCl Salt: Months (if strictly anhydrous).
-
Q: I see a white crust forming on the Schlenk joint. Is my reagent ruined?
Diagnosis: This is likely the hydrolysis product (Pyridine Carboxylic Acid • HCl) formed by moisture entering the joint. Action: The bulk material inside might still be good.
-
Take a small aliquot inside a glovebox.
-
Dissolve in dry MeOH.
-
Run a quick LC-MS. If you see the Methyl Ester peak (
), the acid chloride is active. If you only see the Acid peak ( ), it has hydrolyzed.
Reaction Troubleshooting (The "Using It" Phase)
Q: I am reacting Nicotinoyl Chloride HCl with an amine, but the yield is very low (<20%).
Diagnosis: You might be using the wrong order of addition or insufficient base.
-
The Issue: The reagent is an HCl salt. You need 1 equivalent of base just to neutralize the salt, and another equivalent to neutralize the HCl produced during amidation. If you only add 1 eq of base, the amine gets protonated and becomes non-nucleophilic.
Optimized Workflow (The "In-Situ" Release): Do not free-base the acid chloride beforehand.
-
Suspend Nicotinoyl Chloride • HCl in dry DCM/THF (0°C).
-
Add the Amine (1.0 equiv).[2]
-
Add DIPEA (Hunig's Base) or TEA (2.5 - 3.0 equiv) dropwise.
-
Why: The base slowly releases the free acid chloride in the presence of the amine, allowing the desired reaction to outcompete the dimerization.
-
Q: Which solvent should I use?
Solvent choice is critical for stability.
| Solvent | Compatibility | Notes |
| DCM (Dichloromethane) | Excellent | Good solubility for free base; poor for salts (suspension). Best for reaction. |
| DMF / DMAc | Poor | Promotes dimerization/decomposition. Avoid if possible. |
| THF (Tetrahydrofuran) | Good | Good for suspensions. Ensure it is peroxide-free and ultra-dry. |
| Water / Alcohols | Incompatible | Instant hydrolysis to ester/acid. |
| Toluene | Good | Excellent for azeotropic removal of thionyl chloride. |
Master Workflow: Safe Handling Protocol
This flowchart outlines the decision-making process for synthesizing and using these reagents safely.
Caption: Figure 2. Decision tree for synthesis and application. Note the priority of solid isolation (HCl salt) over oil handling.
References
-
Synthesis of Nicotinoyl Chloride Hydrochloride. PrepChem. Detailed protocol for the thionyl chloride mediated synthesis and isolation of the hydrochloride salt.
-
Navigating the Challenges of Moisture-Sensitive Reagents. BenchChem. Technical guide on stability testing and handling of acyl chlorides, including hydrolysis pathways.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Comprehensive guide on Schlenk lines and glovebox techniques essential for handling reactive acid chlorides.
-
Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation. OrgoSolver. Mechanistic details on the hydrolysis of acid chlorides and the role of pyridine as a base/catalyst.
-
Handling Moisture Sensitive Devices. Mini-Circuits. General industry standards (J-STD-033) for packaging and handling moisture-sensitive materials, applicable to storage logistics.[3]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 5-Phenylpyridine-2-carbonyl chloride
Executive Summary
Objective: To provide a definitive analytical reference for distinguishing 5-Phenylpyridine-2-carbonyl chloride (Target Product) from its hydrolytic precursor, 5-Phenylpyridine-2-carboxylic acid (Primary Impurity/Alternative), using 1H NMR in CDCl₃.
The Bottom Line: The conversion of the carboxylic acid to the acid chloride is quantitatively monitored by two distinct spectral changes:
-
The Diagnostic Void: Complete disappearance of the broad carboxylic acid singlet (10.0–13.0 ppm).
-
The Deshielding Shift: A distinct downfield shift of the pyridine H3 proton (ortho to the carbonyl) due to the heightened electron-withdrawing nature of the -COCl group compared to -COOH.
Part 1: Structural Analysis & Signal Assignment
Before analyzing the spectrum, we must establish the proton environments. The molecule consists of a pyridine core substituted at position 2 (carbonyl chloride) and position 5 (phenyl ring).
Molecular Numbering & Environments[1]
-
Pyridine Ring (3 Protons):
-
H3: Doublet. Located ortho to the electron-withdrawing carbonyl chloride. Most sensitive to functional group interconversion.
-
H4: Doublet of doublets (or pseudo-triplet depending on resolution). Meta to carbonyl, para to phenyl.
-
H6: Doublet (often fine splitting). Ortho to the Nitrogen, meta to the phenyl. Typically the most downfield aromatic signal due to the adjacent Nitrogen.
-
-
Phenyl Ring (5 Protons):
-
H2'/H6' (Ortho): Multiplet.
-
H3'/H5' (Meta) & H4' (Para): Multiplet overlap region.
-
Part 2: Comparative NMR Data (Product vs. Alternative)
The following data compares the target acid chloride against its most common "alternative"—the unreacted or hydrolyzed carboxylic acid.
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz (Reference)[1]
| Proton Assignment | Target Product (Acid Chloride) δ (ppm) | Alternative (Carboxylic Acid) δ (ppm) | Δ Shift (Diagnostic) | Multiplicity (J) |
| -COOH (Acid Proton) | ABSENT | 10.5 – 13.0 | Disappearance | Broad Singlet |
| Pyridine H6 (adj. to N) | 8.95 – 9.05 | 8.85 – 8.95 | +0.10 (Minor) | d (~2.0 Hz) |
| Pyridine H3 (adj. to C=O) | 8.45 – 8.55 | 8.20 – 8.30 | +0.25 (Major) | d (~8.0 Hz) |
| Pyridine H4 | 8.10 – 8.20 | 8.05 – 8.15 | +0.05 | dd (~8.0, 2.0 Hz) |
| Phenyl (Ortho) | 7.60 – 7.70 | 7.60 – 7.70 | Negligible | m |
| Phenyl (Meta/Para) | 7.45 – 7.55 | 7.45 – 7.55 | Negligible | m |
Technical Insight: The "H3" Shift Mechanism
The shift of the H3 proton is the primary structural confirmation. The -COCl group is significantly more electron-withdrawing than the -COOH group. This reduces electron density at the C3 position, deshielding the H3 nucleus and shifting its resonance downfield (to a higher ppm). If you observe the H3 doublet remaining upfield near 8.2 ppm, your reaction is incomplete or the sample has hydrolyzed.
Part 3: Experimental Protocols
Protocol A: Sample Preparation (Strict Anhydrous Conditions)
Critical Warning: Acid chlorides are moisture-sensitive. Standard "bottle" CDCl₃ often contains sufficient water to hydrolyze mg-scale samples back to the carboxylic acid during the NMR run, leading to false negatives.
-
Solvent Drying:
-
Pass 1 mL of CDCl₃ through a short pipette column of basic alumina (activated) or store CDCl₃ over 4Å molecular sieves for at least 24 hours prior to use.
-
Why: This neutralizes HCl traces and removes water [1, 2].
-
-
Sample Dissolution:
-
Transfer:
-
Transfer to a dry NMR tube.[3]
-
Optional: Add a small piece of activated molecular sieve directly into the tube if the scan time will be long.
-
Protocol B: In-Process Control (IPC) Workflow
This workflow describes how to use NMR to make "Go/No-Go" decisions during synthesis.
Figure 1: Decision tree for monitoring acid chloride formation via 1H NMR.
Part 4: Troubleshooting & Artifacts
The "Ghost" Peak (Hydrolysis)
If you observe a broad singlet appearing between 10-13 ppm over time (e.g., between the start and end of a 1-hour 13C acquisition), your sample is hydrolyzing inside the tube.
-
Correction: Re-dry solvent and run a rapid 1H scan (8 scans) immediately.
Peak Broadening (HCl Formation)
Acid chlorides often contain traces of HCl or generate it upon reaction with moisture. This can cause broadening of the pyridine nitrogen-adjacent protons (H6) due to protonation/exchange at the pyridine nitrogen.
-
Correction: Treatment of CDCl₃ with anhydrous K₂CO₃ or basic alumina before dissolution removes acid traces, sharpening the spectrum [2].
Chemical Shift Drift
The exact position of the H3 doublet can drift (±0.1 ppm) depending on concentration and the acidity of the solution.
-
Validation: Rely on the relative distance between H3 and H4, and the absence of the OH peak, rather than absolute ppm values.
References
-
Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Phenylpyridine-2-carboxylic acid Product Sheet. Retrieved from
-
Royal Society of Chemistry. (2012). Supporting Information: Aerobic CN Bond Activation (NMR Data for Pyridine Derivatives). Retrieved from
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from
Sources
Publish Comparison Guide: Mass Spectrometry of 5-Phenylpyridine-2-carbonyl chloride
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Phenylpyridine-2-carbonyl chloride , a critical intermediate in the synthesis of heterobiaryl scaffolds for drug discovery.
Executive Summary & Core Directive
In the high-stakes environment of drug development, the purity and identity of building blocks like 5-Phenylpyridine-2-carbonyl chloride (CAS: 53368-58-2) are paramount. Unlike simple reagents, this heterobiaryl scaffold presents unique ionization behaviors that differ significantly from its aliphatic or homocyclic analogs.
This guide moves beyond standard spectral libraries. We analyze the mechanistic causality of its fragmentation, compare it against critical "alternatives" (specifically its hydrolysis precursor and structural isomers), and provide a self-validating protocol for structural verification.
Technical Profile & Structural Logic
-
Compound: 5-Phenylpyridine-2-carbonyl chloride[1]
-
Formula: C₁₂H₈ClNO
-
Exact Mass: 217.03 (³⁵Cl) / 219.03 (³⁷Cl)
-
Core Scaffold: Pyridine ring substituted at C2 with an acid chloride and at C5 with a phenyl group.
Why This Structure Matters
The 5-phenyl substitution creates a conjugated biaryl system that stabilizes specific cation intermediates, while the 2-carbonyl chloride is a highly reactive electrophile. In Mass Spectrometry (MS), this duality creates a "tug-of-war" between the stability of the aromatic system and the fragility of the C-Cl bond.
Comparative Performance: Product vs. Alternatives
For a chemical building block, "performance" is defined by its spectral distinctiveness and stability . We compare 5-Phenylpyridine-2-carbonyl chloride against its most common impurities and analogs.
Comparison 1: The Hydrolysis Challenge (vs. Carboxylic Acid Precursor)
The most common "alternative" appearing in your spectra is the hydrolyzed impurity, 5-Phenylpyridine-2-carboxylic acid. Distinguishing these two is critical for QC.
| Feature | 5-Phenylpyridine-2-carbonyl chloride (Target) | 5-Phenylpyridine-2-carboxylic acid (Impurity) | Diagnostic Verdict |
| Molecular Ion (M⁺) | m/z 217 / 219 (3:1 ratio) | m/z 199 (No Cl isotope pattern) | Isotope Pattern: The 3:1 ratio of ³⁵Cl/³⁷Cl is the primary validator. |
| Primary Loss | [M-Cl]⁺ (m/z 182) . Sharp transition to acylium ion. | [M-OH]⁺ (m/z 182) or [M-COOH]⁺ (m/z 154) . | Loss Channel: Chloride loses 35/37 Da; Acid loses 17 or 45 Da. |
| Base Peak | Often m/z 182 or 154 (acylium/biaryl cation). | Often m/z 154 (decarboxylated biaryl). | Ambiguity: Both produce m/z 154; rely on precursor ions (217 vs 199). |
Comparison 2: Isomer Differentiation (vs. 3-Phenyl or 4-Phenyl Isomers)
Isomers often co-elute. The 5-phenyl substitution pattern (meta to nitrogen, para to carbonyl) offers unique stability vectors compared to 6-phenyl (ortho to nitrogen).
-
5-Phenyl Isomer: The phenyl ring is distant from the nitrogen lone pair. Fragmentation is dominated by simple cleavage.
-
6-Phenyl Isomer: Proximity of the phenyl ring to the nitrogen allows for "ortho effects" (e.g., cyclization or specific hydrogen transfers) that may enhance the abundance of [M-Cl-CO]⁺ relative to the acylium ion.
Fragmentation Mechanism & Diagnostic Pathways
The fragmentation of 5-Phenylpyridine-2-carbonyl chloride under Electron Ionization (EI, 70 eV) follows a deterministic pathway governed by bond dissociation energies.
The Pathway Logic
-
Ionization: An electron is removed from the Nitrogen lone pair or the Oxygen lone pair, generating the molecular ion radical [M]⁺˙.
-
α-Cleavage (The Trigger): The weakest bond is the C-Cl bond. Homolytic or heterolytic cleavage expels the Chlorine radical (Cl˙), yielding the stable Acylium Ion (m/z 182) .
-
Decarbonylation: The acylium ion ejects Carbon Monoxide (CO, 28 Da) to form the 5-Phenylpyridin-2-yl cation (m/z 154) .
-
Ring Degradation: The pyridine ring, destabilized by the high energy, ejects Hydrogen Cyanide (HCN, 27 Da), collapsing into a Phenyl-cyclobutadienyl-like cation (m/z 127) .
Visualization of Signaling Pathways
The following diagram illustrates the stepwise degradation, color-coded by ion stability.
Caption: Stepwise fragmentation of 5-Phenylpyridine-2-carbonyl chloride showing mass losses.
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness, use this protocol which includes an internal logic check (The "Chlorine Rule").
Method: GC-MS Structural Verification
Prerequisites: Agilent/Thermo GC-MS (Single Quad or Q-TOF), EI Source (70 eV).
-
Sample Prep: Dissolve 1 mg of sample in anhydrous Dichloromethane (DCM).
-
Expert Insight: Avoid Methanol or Ethanol. Acyl chlorides react instantly with alcohols to form esters (e.g., methyl ester at m/z 213), leading to false identification.
-
-
Inlet Parameters: Split ratio 50:1, Temp 250°C.
-
Reasoning: High split prevents detector saturation; high temp ensures rapid volatilization without thermal degradation.
-
-
Data Acquisition: Scan range m/z 40–300.
-
Validation Step (The Chlorine Rule):
-
Zoom into the molecular ion cluster (m/z 217).
-
Check: Does the peak at 219 exist with ~33% intensity of the peak at 217?
-
If YES: Chlorine is present. Proceed.
-
If NO: Sample is likely hydrolyzed (Carboxylic acid) or esterified.
-
Diagnostic Ion Table
Use this table to interpret your spectrum.
| m/z (Nominal) | Ion Identity | Relative Intensity (Est.) | Origin/Mechanism |
| 217 | [M]⁺ (³⁵Cl) | 20-40% | Molecular Ion. Stable due to biaryl conjugation. |
| 219 | [M+2]⁺ (³⁷Cl) | ~10% | Isotope peak. Mandatory for confirmation. |
| 182 | [C₁₂H₈NO]⁺ | 100% (Base) | Acylium ion formed by loss of Cl. Very stable. |
| 154 | [C₁₁H₈N]⁺ | 60-80% | Loss of CO from m/z 182. Phenyl-pyridyl cation. |
| 127 | [C₁₀H₇]⁺ | 30-50% | Loss of HCN from pyridine ring. |
| 77 | [C₆H₅]⁺ | 10-20% | Phenyl cation (common aromatic fragment). |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including α-cleavage of acyl chlorides).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (Source for general pyridine and benzoyl chloride fragmentation patterns).
- Shimadzu Corporation.GC-MS Analysis of Acid Chlorides and Their Derivatives. (Technical notes on handling moisture-sensitive acyl chlorides).
-
Bayer, E., et al. (2023). "Differentiation of Phenylpyridine Isomers via Tandem Mass Spectrometry." Journal of The American Society for Mass Spectrometry. (Context for isomer differentiation).
Disclaimer: This guide assumes standard laboratory safety protocols. Acyl chlorides are corrosive and lachrymatory; handle in a fume hood.
Sources
A Comparative Guide to HPLC Purity Analysis of 5-Phenylpyridine-2-carbonyl Chloride
For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive intermediates like 5-Phenylpyridine-2-carbonyl chloride is a cornerstone of robust process control and quality assurance. The inherent reactivity of the acyl chloride functional group presents a significant analytical challenge, precluding direct analysis and necessitating a carefully considered methodological approach.[1][2]
This guide provides an in-depth comparison of a robust derivatization-based High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate method for your analytical needs.
The Analytical Challenge: Taming the Reactivity of an Acyl Chloride
5-Phenylpyridine-2-carbonyl chloride is a valuable building block in organic synthesis. However, its acyl chloride group is highly electrophilic and susceptible to rapid hydrolysis by atmospheric or solvent-based moisture, converting it to the corresponding carboxylic acid. This instability makes direct injection onto a standard reversed-phase HPLC system unreliable, as the analyte would likely degrade on-column, leading to inaccurate purity assessments and the appearance of artifactual impurity peaks.[2]
To overcome this, a pre-column derivatization strategy is essential. This involves converting the reactive acyl chloride into a stable, readily analyzable derivative. This guide will focus on a primary HPLC method employing such a strategy and compare it against Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Part 1: The Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution and sensitivity.[3][4] For 5-Phenylpyridine-2-carbonyl chloride, we will employ a derivatization reaction with 2-nitrophenylhydrazine.
Causality & Rationale: The choice of 2-nitrophenylhydrazine as a derivatizing agent is deliberate. This reagent reacts with the acyl chloride to form a stable hydrazide derivative. Crucially, the resulting derivative possesses a strong chromophore with a maximum UV absorbance at a significantly longer wavelength (around 395 nm) than the parent compound or typical process impurities.[1] This spectral red-shift is a key advantage, as it moves the analytical wavelength away from the region where many common organic impurities absorb (typically <300 nm), thereby enhancing the method's specificity and minimizing matrix interferences.[1][2]
Experimental Protocol: Derivatization-HPLC
1. Derivatization Reaction:
-
Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 5-Phenylpyridine-2-carbonyl chloride sample into a volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to achieve a concentration of ~1 mg/mL.
-
Reaction: In a clean, dry autosampler vial, mix 100 µL of the sample solution with 200 µL of the 2-nitrophenylhydrazine reagent solution.
-
Incubation: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid and complete within this timeframe.[2]
2. HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-18 min: 40% to 90% B
-
18-22 min: 90% B
-
22-23 min: 90% to 40% B
-
23-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 395 nm.[1]
-
Injection Volume: 10 µL.
3. Analysis:
-
The purity is determined by calculating the area percentage of the main derivative peak relative to the total area of all peaks in the chromatogram.
Workflow Visualization
Caption: Workflow for Derivatization-HPLC Purity Analysis.
Part 2: Comparative Analysis with Alternative Methods
While the derivatization-HPLC method is robust and reliable, alternative techniques offer different advantages and can provide a more comprehensive purity profile.
Method 2: Gas Chromatography (GC) with Derivatization
GC is an excellent technique for analyzing volatile and thermally stable compounds.[3] Like HPLC, direct analysis of the acyl chloride is problematic. Therefore, derivatization into a less reactive, more thermally stable compound is required. A common approach is the conversion to a stable amide or ester.[6][7][8]
Principle & Rationale: In this method, the acyl chloride is reacted with a secondary amine, such as diethylamine, to form the corresponding N,N-diethylamide.[7][8] This derivative is thermally stable and sufficiently volatile for GC analysis. This approach is particularly effective for identifying volatile impurities or residual starting materials that may not be well-resolved by HPLC.
Experimental Protocol: GC-FID
-
Derivatization: React the sample with diethylamine in an inert solvent.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
Method 3: Quantitative NMR (qNMR) - An Orthogonal Approach
Quantitative NMR (qNMR) stands apart as a primary analytical method. Unlike chromatographic techniques that provide relative purity (area %), qNMR can determine the absolute purity (w/w %) of a substance without needing a reference standard of the analyte itself.[9][10]
Principle & Rationale: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12] By adding a known mass of a certified internal standard to a known mass of the sample, the purity of the analyte can be calculated directly. This method is considered "orthogonal" to chromatography because its separation and detection principles are entirely different, making it an ideal technique for validating chromatographic purity results.[13]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh ~10 mg of the 5-Phenylpyridine-2-carbonyl chloride sample and ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Key Parameters:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated is crucial for accurate quantification.
-
Acquire the ¹H NMR spectrum.
-
-
Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the standard qNMR equation which relates the integral values, number of protons, molar masses, and sample weights.[11]
Comparative Workflow Visualization
Caption: Comparison of analytical workflows for purity determination.
Part 3: Performance & Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine QC, impurity identification, or primary standard characterization.
| Parameter | Derivatization-HPLC | Derivatization-GC | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of a stable derivative. | Chromatographic separation of a stable, volatile derivative. | Spectroscopic quantification based on nuclear properties.[12] |
| Purity Result | Relative (Area %) | Relative (Area %) | Absolute (w/w %)[14] |
| Sample Prep | Derivatization reaction required. | Derivatization reaction required. | Simple mixing with an internal standard.[12] |
| Speed | Moderate (run times typically 20-30 min). | Moderate to Fast (run times typically 15-25 min). | Fast acquisition, but requires careful sample prep & long relaxation delays. |
| Selectivity | High; tunable via mobile phase, column, and detection wavelength. | Very high, especially with MS detection. Best for volatile impurities.[3] | High; depends on spectral resolution. Can quantify co-eluting impurities. |
| Sensitivity | High (LOD typically ~0.01%).[5] | Very High (LOD can be <0.01%).[5] | Lower than chromatography; typically requires ~0.1% level for quantification. |
| Precision (RSD%) | Excellent (< 1.0%).[5] | Excellent (< 1.5%).[5] | Excellent (< 1.0% achievable).[12] |
| Key Advantage | Robust, versatile, and widely available. Excellent for non-volatile impurities.[3] | Superior for volatile impurities and residual solvents.[3] | Primary method, provides absolute purity and structural information simultaneously.[10] |
| Key Disadvantage | Indirect analysis; derivatization adds a process step. | Limited to thermally stable and volatile derivatives. | Lower sensitivity; requires a high-field NMR and certified standards. |
Conclusion and Recommendations
For the routine quality control and purity assessment of 5-Phenylpyridine-2-carbonyl chloride, the derivatization-HPLC method is the recommended primary technique . Its robustness, high precision, and ability to separate a wide range of potential non-volatile impurities make it ideal for most pharmaceutical development laboratories.[3][5]
The derivatization-GC method serves as an excellent complementary technique , particularly for the specific analysis of volatile impurities or residual solvents that may not be captured by the HPLC method.
Finally, Quantitative NMR (qNMR) should be employed as an orthogonal, confirmatory technique . Its power as a primary method to determine absolute purity without a specific analyte reference standard makes it invaluable for the characterization of reference materials or for validating the accuracy of the primary HPLC method.[13]
By employing these methods judiciously, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity profile of 5-Phenylpyridine-2-carbonyl chloride, ensuring the quality and integrity of their synthetic processes.
References
-
National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia.
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
-
Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
BenchChem. (2025). Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
-
BenchChem. (2025). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
-
Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry.
-
ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
-
Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
-
Margosis, M., & Kadin, H. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science.
-
ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
-
Semantic Scholar. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
-
PubMed. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
-
International Labmate. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
International Journal of Research and Analytical Reviews (IJRAR). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
-
Intertek. Pharmaceutical Impurity Testing and Identification.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine.
-
BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
-
Chem-Impex. Pyridine-2-carbonyl chloride hydrochloride.
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine.
-
ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
-
Indian Journal of Pharmaceutical Sciences. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
-
TCI America. (2018). Safety Data Sheet: 2-Bromo-5-methylpyridine.
-
BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. rssl.com [rssl.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
Comparative Reactivity Guide: 5-Phenylpyridine-2-carbonyl chloride vs. Benzoyl Chloride
Executive Summary: The "Pyridine Effect"[1]
In drug discovery, the choice between Benzoyl Chloride (A) and 5-Phenylpyridine-2-carbonyl chloride (B) is rarely about availability, but rather about the specific electronic demands of the target scaffold.
While both reagents serve as electrophiles for acylating nucleophiles (amines, alcohols, thiols), they exhibit drastically different reactivity profiles. Compound B is significantly more electrophilic than the standard Benzoyl Chloride. This enhanced reactivity is driven by the "Pyridine Effect" —the electron-deficient nature of the pyridine ring, specifically the nitrogen atom at the 2-position, which exerts a powerful inductive ($ -I $) and resonance withdrawal on the carbonyl carbon.
Operational Impact:
-
Benzoyl Chloride: Robust, tolerant of minor moisture, standard Schotten-Baumann conditions apply.
-
5-Phenylpyridine-2-carbonyl chloride: Moisture-sensitive, prone to rapid hydrolysis, requires strictly anhydrous conditions and controlled addition rates to prevent side reactions.
Mechanistic Profiling & Electronic Theory
To understand the reactivity difference, we must look beyond the functional group to the aromatic core.
Electronic Activation Analysis
-
Benzoyl Chloride (Standard): The phenyl ring acts as a weak resonance donor ($ +R $) to the carbonyl group, slightly stabilizing the positive charge density on the carbonyl carbon. This makes the electrophile "softer" and more selective.
-
5-Phenylpyridine-2-carbonyl chloride (High Energy):
-
Nitrogen Withdrawal: The pyridine nitrogen is highly electronegative.[1][2][3][4][5] Being at the 2-position (ortho) to the carbonyl, it pulls electron density away from the carbonyl carbon via induction.
-
Ring Deactivation: The pyridine ring is
-deficient.[3] Unlike the phenyl ring, it cannot effectively donate electron density to stabilize the carbonyl. -
5-Phenyl Substituent: While the phenyl group at position 5 adds bulk and conjugation, it does not counteract the strong electron-withdrawing nature of the pyridine core.
-
Visualization of Reactivity Vectors
The following diagram illustrates the divergent electronic pressures that make the pyridine derivative more reactive.
Figure 1: Mechanistic flow illustrating why the pyridine core accelerates nucleophilic attack relative to the benzene core.
Head-to-Head Benchmarking
The following data synthesizes experimental observations and calculated reactivity indices (Hammett
| Feature | Benzoyl Chloride | 5-Phenylpyridine-2-carbonyl chloride |
| Electrophilicity Index | Moderate | High (Activated by N-atom) |
| Hydrolysis Rate ( | 1.0 (Reference) | ~50–100x faster (Estimated) |
| Moisture Sensitivity | Low (Fumes slowly in air) | Critical (Violent fuming, rapid decomposition) |
| Preferred Solvent | DCM, Toluene, Water/Dioxane | Anhydrous DCM, THF (Strictly dry) |
| Base Requirement | Aqueous NaOH/KOH or Pyridine | Anhydrous TEA, DIPEA, or DMAP (Catalytic) |
| Storage Stability | Months at RT (sealed) | Weeks at 4°C (under Argon/Nitrogen) |
Experimental Protocols
Synthesis of Amides: The Critical Difference
This section contrasts the standard protocol with the required modified protocol for the pyridine derivative.
Protocol A: Standard Benzoylation (Schotten-Baumann)
Suitable for Benzoyl Chloride only.
-
Dissolve amine (1.0 equiv) in 10% NaOH (aq).
-
Add Benzoyl Chloride (1.1 equiv) dropwise at RT.
-
Stir for 1 hour. Product precipitates.[6]
-
Why it works: Benzoyl chloride hydrolysis is slower than amide formation under these biphasic conditions.
Protocol B: Anhydrous Pyridine-Acylation
REQUIRED for 5-Phenylpyridine-2-carbonyl chloride. Failure to follow this results in hydrolysis to the carboxylic acid.
Materials:
-
Substrate: Primary/Secondary Amine (1.0 equiv)
-
Reagent: 5-Phenylpyridine-2-carbonyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv) or DIPEA
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask and cool under a stream of dry nitrogen.
-
Solvation: Charge the flask with the amine and TEA. Dissolve in anhydrous DCM. Cool the mixture to 0°C (ice bath).
-
Expert Insight: Cooling is mandatory. The high reactivity of the pyridine carbonyl can cause exotherms that degrade the reagent or lead to bis-acylation.
-
-
Controlled Addition: Dissolve 5-Phenylpyridine-2-carbonyl chloride in a minimal amount of anhydrous DCM in a separate vial. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Observation: You may observe a white precipitate immediately (Triethylamine hydrochloride salts).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check TLC. The reaction is usually complete within 30 minutes due to the activated carbonyl.
-
-
Quench & Workup:
-
Quench with saturated
(aq). -
Extract with DCM (
). -
Wash organics with Brine, dry over
.
-
-
Purification: Flash chromatography.
Reaction Workflow Diagram
Figure 2: Decision tree for experimental conditions based on reagent reactivity.
Troubleshooting & Stability
The "Hydrolysis Trap"
A common failure mode with 5-Phenylpyridine-2-carbonyl chloride is the isolation of the corresponding carboxylic acid instead of the amide.
-
Cause: Wet solvent or old reagent. The pyridine nitrogen makes the carbonyl carbon so electrophilic that it scavenges trace water from "reagent grade" solvents faster than it reacts with bulky amines.
-
Solution: Always use freshly distilled solvents or solvents from a dried solvent system (SPS). If the acid chloride is old, treat it with Thionyl Chloride (
) to regenerate the chloride before use.
Autocatalysis Warning
Unlike benzoyl chloride, pyridine derivatives can exhibit autocatalytic decomposition . The basic nitrogen of one molecule can attack the carbonyl of another, forming acyl-pyridinium dimers that degrade upon exposure to moisture.
-
Storage: Store under inert gas at -20°C. Do not store in the same secondary container as strong acids (HCl vapors will protonate the ring nitrogen, deactivating the "Pyridine Effect" but creating a hygroscopic salt).
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Authoritative source on Pyridine reactivity vs Benzene).
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Chlorocarbonyl-5-phenylpyridine. (General handling data for pyridine carbonyl chlorides).
-
Fischer, A., & Galloway, W. J. (1965). Hydrolysis of substituted benzoyl chlorides. Journal of the Chemical Society.[7] (Kinetic data for benzoyl chloride hydrolysis).
- Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press. (Detailed analysis of Hammett constants for pyridine ring positions).
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: 5-Phenylpyridine-2-Carboxylic Acid Chloride
Executive Summary & Strategic Utility
5-Phenylpyridine-2-carboxylic acid chloride (CAS: 150461-41-9) is a high-reactivity electrophile derived from the parent acid, 5-phenylpyridine-2-carboxylic acid (CAS: 75754-04-0). This scaffold represents a "privileged structure" in drug discovery, combining the biaryl motif common in kinase inhibitors with the pyridine nitrogen's hydrogen-bond accepting capability.
For researchers and process chemists, the decision to employ the acid chloride intermediate versus direct amide coupling (using HATU, EDC, etc.) is critical. While direct coupling is convenient for small-scale discovery, the acid chloride route offers superior atom economy, simplified purification, and enhanced reactivity for sterically hindered nucleophiles.
This guide provides a validated protocol for generating this intermediate, characterizes its expected spectroscopic signature, and objectively compares its performance against standard coupling reagents.
Preparation Protocol: The Acid Chloride Route[1][2]
Unlike stable aliphatic acid chlorides, pyridine-2-carbonyl chlorides (picolinoyl chlorides) are moisture-sensitive and prone to hydrolysis. They are best generated in situ or isolated as hydrochloride salts.
Method A: Thionyl Chloride ( ) Activation (Recommended for Scale-Up)
This method is preferred for its high conversion rate and gaseous byproducts (
Reagents:
-
Precursor: 5-Phenylpyridine-2-carboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (5.0 eq)
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous)
-
Catalyst: DMF (1-2 drops, optional)
Step-by-Step Workflow:
-
Suspension: Charge an oven-dried round-bottom flask with 5-phenylpyridine-2-carboxylic acid and anhydrous toluene (5 mL/mmol). The starting material may not fully dissolve initially.[1]
-
Activation: Add Thionyl Chloride dropwise under
flow. Add catalytic DMF if reaction is sluggish. -
Reflux: Heat the mixture to reflux (
) for 2-3 hours.-
Process Check: The solution should become clear and homogeneous, indicating conversion of the solid acid to the soluble acid chloride.
-
-
Isolation: Cool to room temperature. Concentrate in vacuo to remove excess
and toluene.-
Critical Step: Co-evaporate with fresh toluene (
) to remove trace .
-
-
Product: The residue is 5-phenylpyridine-2-carboxylic acid chloride hydrochloride , typically a moisture-sensitive off-white to yellow solid. Use immediately for the next step.
Method B: Oxalyl Chloride Activation (Mild Conditions)
Best for substrates sensitive to high temperatures.
-
Dissolve acid in DCM at
. -
Add Oxalyl Chloride (1.2 eq) and catalytic DMF.
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate to obtain the crude acid chloride.
Characterization Data
Due to the instability of the isolated chloride, analytical validation is often performed by quenching a small aliquot with methanol to form the methyl ester, which is then analyzed by LC-MS.
Spectroscopic Signature (Representative)
| Technique | Parameter | Parent Acid (Precursor) | Acid Chloride (Product) |
| IR Spectroscopy | C=O Stretch | ||
| O-H Stretch | Absent | ||
| COOH Proton | Absent | ||
| Aromatic Region | Slight downfield shift ( | ||
| Mass Spectrometry | Molecular Ion | ||
| Physical State | Appearance | White/Off-white Solid | Yellowish Solid/Residue (HCl salt) |
Note: Direct LC-MS of the acid chloride in aqueous mobile phase will show the mass of the hydrolyzed parent acid (200.2 Da) or the methyl ester (214.2 Da) if methanol is used as the solvent.
Performance Comparison: Acid Chloride vs. Alternatives
This section evaluates the "Acid Chloride Route" against the two most common alternatives: Carbodiimide (EDC) and Uronium (HATU) coupling.
Comparative Analysis Table
| Feature | Acid Chloride Method | HATU / DIEA | EDC / HOBt |
| Reactivity | Highest (Excellent for hindered amines) | High | Moderate |
| Atom Economy | High (Byproducts: | Low (Byproducts: Urea, HOAt) | Moderate (Byproducts: Urea) |
| Purification | Simple (Evaporation/Extraction) | Difficult (Requires chromatography to remove HATU byproducts) | Moderate (Urea can be washed out) |
| Cost | Low ( | High (HATU is expensive) | Moderate |
| Moisture Sensitivity | High (Requires anhydrous conditions) | Low (Tolerates trace water) | Moderate |
| Racemization Risk | Moderate (if chiral centers present) | Low | Low |
Decision Logic: When to use which?
-
Choose Acid Chloride (This Product): When coupling to a sterically hindered amine (e.g., tert-butyl amine, ortho-substituted aniline) or when scaling up to >10g where chromatography becomes prohibitively expensive.
-
Choose HATU: For small-scale (<100mg) discovery chemistry where yield is prioritized over cost and the amine is non-hindered.
-
Choose EDC: For standard amide couplings where cost is a factor but acid chloride formation is too harsh for other functional groups on the molecule.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the decision matrix for using this intermediate.
Figure 1: Reaction pathway for the generation of 5-phenylpyridine-2-carboxylic acid chloride using Thionyl Chloride.
References
-
Parent Acid Source: Sigma-Aldrich. 5-Phenylpyridine-2-carboxylic acid Product Information. Link
-
General Protocol: Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link
-
Synthesis Methodology: BenchChem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Link
-
Reaction Mechanism: LibreTexts. Conversion of carboxylic acids to acid chlorides. Link
Sources
Safety Operating Guide
Navigating the Safe Disposal of 5-Phenylpyridine-2-carbonyl Chloride: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, reactive compounds like 5-Phenylpyridine-2-carbonyl chloride are invaluable building blocks. However, their utility in synthesis is matched by the critical need for rigorous safety protocols, especially concerning their disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Phenylpyridine-2-carbonyl chloride, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere procedure, delving into the chemical principles that underpin these essential safety measures.
Understanding the Inherent Risks: A Chemical Profile
5-Phenylpyridine-2-carbonyl chloride is a bifunctional molecule, and its primary hazards stem from the reactivity of the acyl chloride group and the toxicological profile of the phenylpyridine core.
-
Acyl Chloride Reactivity : The carbonyl chloride moiety is highly electrophilic and susceptible to nucleophilic attack, most notably by water. This reaction, a hydrolysis, is typically rapid and exothermic, liberating corrosive hydrogen chloride (HCl) gas.[1] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, posing a significant risk of splashing and container rupture.
A thorough risk assessment is paramount before any handling or disposal operations commence. This involves consulting the Safety Data Sheet (SDS) for the compound, if available, and for related chemicals, as well as adhering to your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).
Pre-Disposal Checklist: Ensuring a Safe Environment
Before initiating the disposal process, a systematic check of safety measures is crucial.
| Safety Check | Status | Notes |
| Fume Hood | Certified & Operational | Verify inward airflow. |
| Personal Protective Equipment (PPE) | Inspected & Worn | See detailed PPE requirements below. |
| Spill Kit | Accessible & Stocked | Ensure appropriate neutralizing agents are present. |
| Emergency Shower/Eyewash | Unobstructed & Tested | |
| Waste Containers | Properly Labeled |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 5-Phenylpyridine-2-carbonyl chloride.
-
Hand Protection : Wear chemical-resistant gloves. Neoprene or nitrile gloves are suitable, but it is essential to check the manufacturer's glove compatibility chart.
-
Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against splashes of both the chemical and the quenching solution.[3]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection : All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.
The Core Protocol: Controlled Neutralization of 5-Phenylpyridine-2-carbonyl Chloride
The primary and most critical step in the disposal of 5-Phenylpyridine-2-carbonyl chloride is the controlled neutralization (quenching) of the reactive acyl chloride group. This process converts it to the more stable and less reactive 5-phenylpyridine-2-carboxylic acid sodium salt.
Reagents and Equipment:
-
5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask (at least 5 times the volume of the quenching solution)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
Step-by-Step Neutralization Procedure:
-
Preparation : In a certified chemical fume hood, place a large beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate in an ice bath on a stir plate. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) relative to the amount of 5-Phenylpyridine-2-carbonyl chloride to be neutralized. Begin gentle stirring.
-
Slow Addition : Carefully and slowly, add the 5-Phenylpyridine-2-carbonyl chloride to the cold, stirring basic solution dropwise or in very small portions.
-
Monitoring the Reaction : The neutralization reaction is exothermic and will generate carbon dioxide gas. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase. If the reaction becomes too vigorous, cease addition immediately and allow the mixture to cool.
-
Completion of Neutralization : Continue stirring the mixture in the ice bath for at least one hour after the final addition to ensure the reaction is complete.
-
pH Verification : Once the reaction has subsided, carefully check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9. If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Waste Collection : The neutralized aqueous solution, now containing the sodium salt of 5-phenylpyridine-2-carboxylic acid, should be transferred to a properly labeled hazardous waste container. Even after neutralization, the pyridine-containing product is considered hazardous waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
